

# A Comparative Guide to the Biological Activity of 3-Methylpiperazin-2-one Derivatives

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## Compound of Interest

Compound Name: 3-Methylpiperazin-2-one

Cat. No.: B1588561

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Welcome, fellow researchers and drug development professionals. In the ever-evolving landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperazine ring is a quintessential example of such a scaffold, and its derivative, **3-Methylpiperazin-2-one**, presents a particularly compelling case.<sup>[1][2]</sup> Its inherent chirality and structural rigidity make it a valuable building block for creating stereochemically defined, pharmacologically active molecules.<sup>[3][4]</sup> The specific enantiomeric form—(R) or (S)—is often critical, as different enantiomers can exhibit vastly different biological activities, potencies, and safety profiles.<sup>[4]</sup>

This guide offers an in-depth comparison of the biological activities of various **3-Methylpiperazin-2-one** derivatives, supported by experimental data and detailed protocols. Our focus is not merely on presenting data, but on understanding the causality behind the experimental design and the structure-activity relationships (SAR) that emerge.

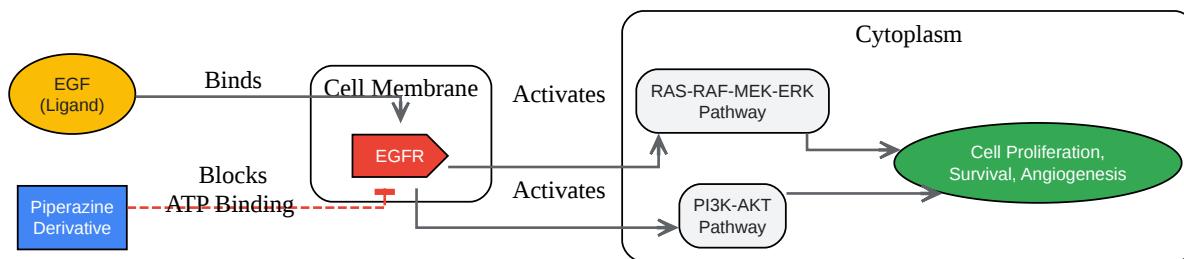
## Anticancer Activity: Targeting Uncontrolled Cell Proliferation

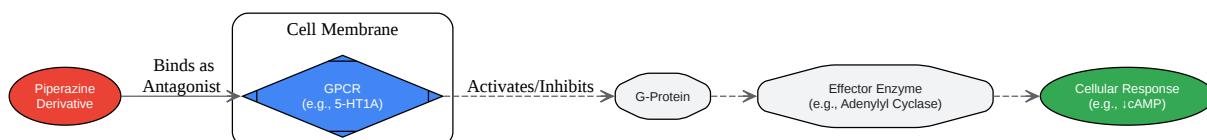
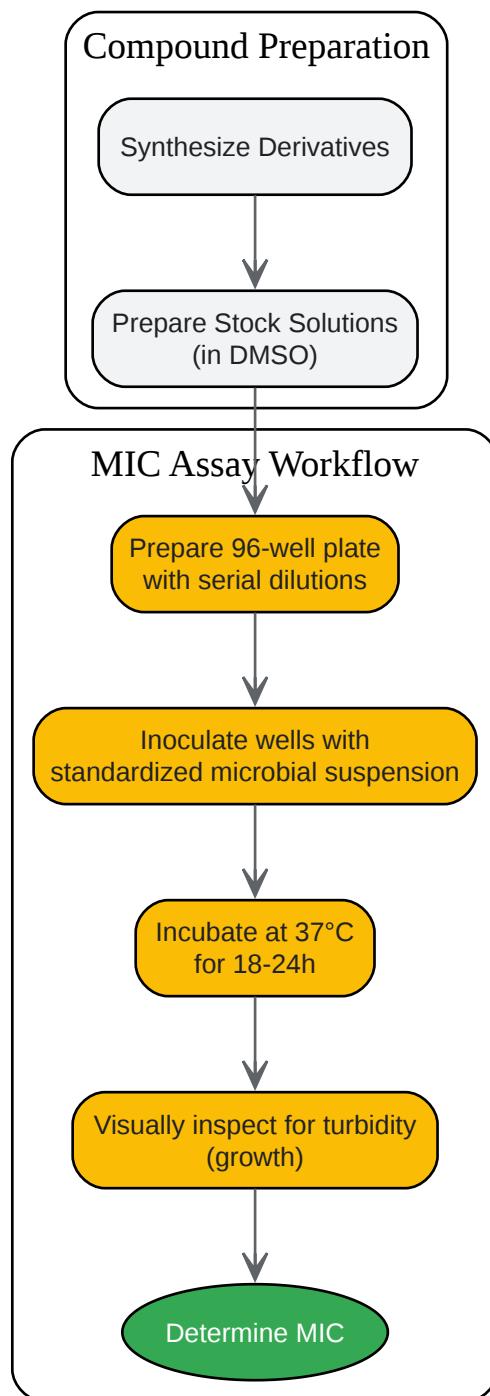
The fight against cancer necessitates the development of novel agents that can selectively target malignant cells. Derivatives of **3-Methylpiperazin-2-one** have shown considerable promise in this area, primarily through the inhibition of key signaling proteins known as kinases.<sup>[5]</sup>

## Mechanism of Action: EGFR and CDK2 Inhibition

A prevalent strategy in modern oncology is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation can drive tumor growth in various cancers, including lung and colon cancer.<sup>[6]</sup> Several N-methyl piperazine derivatives have been designed and synthesized to fit into the ATP-binding pocket of EGFR, thereby blocking its downstream signaling cascade and inhibiting cell proliferation.<sup>[3][6]</sup>

Beyond EGFR, other kinases such as Cyclin-Dependent Kinase 2 (CDK2) have been targeted. CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). Hybrid molecules combining the **3-methylpiperazin-2-one** scaffold with other pharmacophores have yielded potent type II CDK2 inhibitors.<sup>[7]</sup>





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